tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate
Description
tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a ketone group at the 7-position and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom within the 2-azaspiro system. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where spirocyclic structures are valued for their conformational rigidity and bioactivity . Its molecular formula is C15H25NO3, with a molecular weight of 267.36 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic procedures.
Properties
IUPAC Name |
tert-butyl 11-oxo-2-azaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-16)8-5-4-7-12(15)17/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNUDZACUOJXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781844-06-1 | |
| Record name | tert-butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a ketone and an amine group can undergo intramolecular cyclization to form the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above. This includes scaling up the reactions, optimizing reaction conditions (e.g., temperature, pressure, solvent), and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the tert-butyl ester group. For example, nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and amines.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a scaffold for the design of bioactive molecules. Its spirocyclic structure can impart unique biological properties to the molecules derived from it.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its structural features can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound for its target. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds with azaspiro frameworks and varying substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison of tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate with analogous compounds.
Structural Variations and Physicochemical Properties
Key Observations :
- Nitrogen Position : The 3-aza analog (CAS 1198284-49-9) exhibits lower solubility than the 2-aza variant, possibly due to steric hindrance from the Boc group .
Biological Activity
tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate (CAS No. 1781844-06-1) is a chemical compound belonging to the class of spirocyclic compounds, characterized by its unique structure that includes a spirocyclic framework and an oxo group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
- Molecular Formula : C15H25NO3
- Molecular Weight : 267.37 g/mol
- Purity : 97%
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Microorganisms | Activity |
|---|---|---|
| This compound | S. aureus, E. coli | Antimicrobial (specific data pending) |
| Related Spiro Compounds | Various strains | Broad-spectrum antimicrobial activity |
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory properties. Compounds in this class have been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammatory responses.
Analgesic Effects
The analgesic potential of this compound is also under investigation. Preliminary studies suggest that it may act on the opioid receptors, similar to other aza-spiro compounds, providing pain relief without the side effects associated with traditional opioids.
Case Studies and Research Findings
- Synthesis and Evaluation : A study conducted by researchers synthesized several derivatives of spirocyclic compounds, including tert-butyl 7-oxo-2-azaspiro[5.5]undecane derivatives, evaluating their biological activities through various assays .
- Pharmacological Assessment : In a pharmacological assessment, derivatives were tested for their ability to bind to opioid receptors and exhibited varying degrees of agonistic activity, suggesting potential for pain management applications .
- Comparative Studies : Comparative studies with other known spirocyclic compounds revealed that while some exhibited stronger antimicrobial effects, tert-butyl 7-oxo-2-azaspiro[5.5]undecane demonstrated favorable safety profiles and lower toxicity levels .
Q & A
Basic Research Questions
Q. What are recommended synthetic strategies for preparing tert-butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate?
- Methodological Answer : A viable approach involves sequential hydroformylation and aldol condensation of cyclic ketones with unsaturated side chains. For example, using BIPHEPHOS as a ligand, dry THF as a solvent, and catalytic PTSA under controlled pressure (e.g., 20 bar CO/H₂) at 60°C for 72 hours. Post-reaction, solvent removal under vacuum and gas chromatography (GC) analysis can isolate the product . Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yield and selectivity.
Q. How can researchers ensure the purity of this compound after synthesis?
- Methodological Answer : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Confirm purity using GC or HPLC with UV detection. For crystalline derivatives, recrystallization from ethanol or acetonitrile may enhance purity. Monitor by ¹H/¹³C NMR to verify absence of side products .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : Assign spirocyclic protons (δ 1.2–3.5 ppm for azaspiro carbons) and tert-butyl groups (δ 1.4 ppm).
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the spiro[5.5] geometry and confirm bond angles/oxo-group positioning .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 254 for C₁₄H₂₃NO₃) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols .
- Spill management : Avoid dry sweeping; use wet wipes or HEPA vacuums. Collect waste in sealed containers for licensed disposal .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this spirocyclic compound?
- Methodological Answer :
- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals.
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09 at B3LYP/6-31G* level) to identify conformational discrepancies.
- Crystallographic refinement : Apply SHELXL to model disorder or thermal motion in the oxo group or tert-butyl substituents .
Q. What decomposition pathways occur under thermal stress, and how can they be monitored?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Identify mass loss events at >150°C, correlating with tert-butyl group cleavage or spirocyclic ring degradation.
- GC-MS : Detect decomposition products (e.g., CO, NOₓ) using flame ionization or thermal conductivity detectors .
- In situ IR : Monitor carbonyl (C=O) stretching frequency shifts during heating to track oxo-group stability.
Q. How can computational modeling predict the reactivity of the oxo group in this compound?
- Methodological Answer :
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the oxo group may act as a hydrogen-bond acceptor, influencing solubility or crystallization .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO, THF) to optimize reaction conditions for derivatization (e.g., Grignard additions to the oxo group).
Q. What strategies mitigate side reactions during functionalization of the azaspiro core?
- Methodological Answer :
- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the secondary amine during alkylation or acylation.
- Temperature control : Conduct reactions at 0–5°C to suppress ring-opening or epimerization.
- Catalytic systems : Employ Pd(OAc)₂/Xantphos for selective cross-couplings without disrupting the spirocyclic framework .
Contradictions and Gaps in Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
